molecular formula C4H6F3N B12953259 (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine

Cat. No.: B12953259
M. Wt: 125.09 g/mol
InChI Key: UDWSAEWNKJDWHU-STHAYSLISA-N
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Description

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a nitrogen-containing reagent under specific conditions. Catalysts such as rhodium or copper complexes are often used to facilitate the cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its chiral nature and functional groups make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its structural features may impart desirable pharmacokinetic properties to drug candidates.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3+/m0/s1

InChI Key

UDWSAEWNKJDWHU-STHAYSLISA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(F)(F)F

Canonical SMILES

C1C(C1N)C(F)(F)F

Origin of Product

United States

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